molecular formula C25H17NO4 B12912039 5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one CAS No. 62668-81-9

5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one

Cat. No.: B12912039
CAS No.: 62668-81-9
M. Wt: 395.4 g/mol
InChI Key: MDNNDORLAXNOQP-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-b]quinolin-2-one is a sophisticated pyranoquinoline derivative of significant interest in advanced chemical and pharmaceutical research. This compound features a complex fused ring system, which is a common scaffold in medicinal chemistry due to its potential for diverse biological interactions. Molecules based on the pyrano[2,3-b]quinoline core, similar to this product, are frequently investigated as key intermediates for building molecular diversity in heterocyclic chemistry . The presence of the benzyloxy group offers a modifiable site, making this compound a valuable synthon for further chemical derivatization in combinatorial libraries and drug discovery programs. Research into structurally related pyrano[3,2-c]quinoline derivatives has shown that such compounds can exhibit potent inhibitory activity against enzymes like butyrylcholinesterase (BChE), a target in neurodegenerative disease research . This suggests potential therapeutic application pathways for this chemical class. The specific substitution pattern on this molecule makes it a promising candidate for structure-activity relationship (SAR) studies, particularly in developing new pharmacologically active agents. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

62668-81-9

Molecular Formula

C25H17NO4

Molecular Weight

395.4 g/mol

IUPAC Name

4-hydroxy-3-phenyl-5-phenylmethoxypyrano[2,3-b]quinolin-2-one

InChI

InChI=1S/C25H17NO4/c27-22-20(17-11-5-2-6-12-17)25(28)30-24-21(22)23(18-13-7-8-14-19(18)26-24)29-15-16-9-3-1-4-10-16/h1-14,27H,15H2

InChI Key

MDNNDORLAXNOQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C(=O)OC3=NC4=CC=CC=C42)C5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthesis of Benzyloxy-Substituted Precursors

A common initial step is the preparation of benzyloxy-substituted benzaldehydes or phenols, which serve as key intermediates:

  • O-Benzylation of Hydroxybenzaldehydes : 4-hydroxybenzaldehyde is reacted with propargyl bromide or benzyl bromide in the presence of a base such as potassium carbonate to yield 4-(benzyloxy)benzaldehyde derivatives. This step ensures the benzyloxy group is installed at the para position relative to the aldehyde functionality.

  • Extraction and purification are typically done using ethyl acetate and washing with cold water to remove inorganic salts and impurities.

Formation of the Quinoline Core

  • Anthranilic acid derivatives are methylated or ethylated using dimethylsulfate or diethylsulfate under basic conditions to form N-substituted anthranilic acids.

  • These intermediates are then cyclized by heating with acetic acid and acetic anhydride at elevated temperatures (~120°C) for several hours to yield 4-hydroxy-1-substituted quinolin-2(1H)-ones, which form the quinoline core of the target molecule.

One-Pot Cyclocondensation to Form Pyranoquinoline

  • A three-component reaction involving substituted phenyl-N-allyl-indole-3-carbaldehydes, active methylene compounds (e.g., malononitrile or cyanoacetates), and 4-hydroxy-1-substituted quinolin-2(1H)-ones is catalyzed by tetra-n-butylammonium fluoride (TBAF) in a water-ethanol mixture under reflux conditions.

  • This reaction proceeds via initial Knoevenagel condensation between the aldehyde and active methylene compound, followed by Michael addition of the quinolinone enolate, intramolecular cyclization, and proton shifts to yield the pyranoquinoline framework.

  • The reaction yields are moderate to good (50–90%), and the products are purified by filtration and solvent washing.

Specific Preparation of 5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one

  • The benzyloxy group is introduced on the phenyl ring prior to cyclization.

  • The hydroxy group at position 4 and the phenyl group at position 3 are installed through the choice of starting materials and reaction conditions.

  • Purification involves washing with solvents such as acetone or ethyl acetate to remove residual catalysts and by-products.

Experimental Data and Characterization

Step Reaction Conditions Key Reagents Yield (%) Characterization Techniques
O-Benzylation K2CO3, propargyl/benzyl bromide, acetone, reflux 4-hydroxybenzaldehyde 75-85 TLC, NMR, IR
Quinoline Core Formation Acetic acid + acetic anhydride, 120°C, 6 h N-methyl/ethyl anthranilic acid 60-80 Melting point, NMR, IR
Cyclocondensation TBAF catalyst, water:ethanol (8:2), reflux 3-3.5 h Aldehyde, malononitrile, quinolinone 50-90 NMR, FTIR, Mass Spec
Final Purification Washing with acetone or ethyl acetate Crude product - Melting point, NMR, MS
  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of benzyloxy protons (singlet around 5.0 ppm for benzylic CH2), aromatic protons, and characteristic pyranoquinoline signals.

  • IR Spectroscopy : Key absorptions include hydroxyl (around 3200-3500 cm^-1), carbonyl (around 1680-1700 cm^-1), and aromatic C-H stretches.

  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm the compound identity.

Research Findings and Optimization Notes

  • The use of TBAF as an organocatalyst in aqueous ethanol provides an environmentally friendly and efficient method for cyclocondensation, avoiding harsh conditions and toxic reagents.

  • The benzyloxy substituent enhances solubility and may influence biological activity, making its introduction at an early stage critical.

  • Reaction monitoring by thin-layer chromatography (TLC) is essential to determine completion and avoid side reactions.

  • Purification by solvent washing rather than chromatography is often sufficient due to the high selectivity of the cyclization step.

  • The choice of active methylene compounds (malononitrile, methyl cyanoacetate) allows tuning of electronic properties and biological activity of the final compound.

Summary Table of Preparation Methods

Method Step Description Advantages Limitations
O-Benzylation of Hydroxybenzaldehyde Alkylation with benzyl bromide under basic conditions High yield, straightforward Requires careful control to avoid over-alkylation
Quinoline Core Synthesis Cyclization of N-substituted anthranilic acids Established method, good yields High temperature, long reaction time
One-Pot Cyclocondensation Multi-component reaction catalyzed by TBAF Efficient, mild conditions, good yields Requires precise stoichiometry and catalyst loading
Purification Washing with solvents like acetone or ethyl acetate Simple, cost-effective May not remove all impurities if reaction incomplete

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Cu(OAc)2, Pd(OAc)2.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinolin-2-one derivatives with additional functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to the pyranoquinoline structure. For instance, derivatives exhibiting similar structural motifs have shown significant antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values for some derivatives were reported in the range of 1.9–7.52 μg/mL, indicating promising efficacy against these cancer types .

Acetylcholinesterase Inhibition

Compounds with a coumarin-like structure have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer’s disease. The synthesis of similar compounds has led to the discovery of potent AChE inhibitors, with IC50 values as low as 2.7 µM for some derivatives . This suggests that 5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one could be explored further for its neuroprotective effects.

Radiolabeling and Imaging Applications

The potential for radiolabeling related compounds has been explored for use in positron emission tomography (PET) imaging. For instance, modifications to similar chemical frameworks have enabled the development of imaging agents that can visualize brain activity and receptor distribution in vivo, which is crucial for understanding neurological disorders and treatment responses .

Synthesis and Structural Modifications

The synthesis of 5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one typically involves multi-step organic reactions that can be optimized to enhance yield and purity. Structural modifications can lead to variations in biological activity and selectivity towards specific targets, making it a versatile scaffold in drug design.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its analogs:

StudyFindings
Describes the synthesis methods and basic characterization of pyranoquinoline derivatives with anticancer properties.
Investigates the AChE inhibitory activity of coumarin-based compounds, highlighting their potential in treating Alzheimer's disease.
Reports on the antiproliferative effects against cancer cell lines, establishing a foundation for future drug development efforts.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties, we compare it with two structurally related compounds from multicomponent synthesis studies () and regulatory standards (). Key differences in substituents, core heterocycles, and functional groups are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula Purity (HPLC)
5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one Pyrano[2,3-B]quinolin-2-one Benzyloxy, hydroxy, phenyl O-Benzyl ether, phenolic -OH C25H17NO4 Not reported
4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile () Pyrano[3,2-c]quinoline Chloro, benzonitrile Nitrile, chloro C19H17ClN2O 94%
9-Chloro-5-(2-furyl)-3,4-dihydro-2H-pyrano[3,2-c]quinoline () Pyrano[3,2-c]quinoline Chloro, furyl Chloro, furan C19H17ClN2O 96%

Key Observations:

Core Heterocycle Differences: The target compound’s pyrano[2,3-B]quinolin-2-one core contains a lactone ring (2-one), absent in the pyrano[3,2-c]quinoline derivatives from . This lactone group increases polarity and may influence metabolic stability compared to the fully aromatic cores of the analogs .

Substituent Effects: Benzyloxy vs. Hydroxy Group: Unique to the target compound, the phenolic -OH enables hydrogen bonding, increasing solubility in polar solvents (e.g., DMSO or ethanol) relative to the chloro-substituted analogs .

The target compound’s hydroxy group may modulate toxicity or bioavailability compared to chloro-substituted derivatives .

Regulatory Considerations: Quinolin-2-one derivatives listed in (e.g., 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one) are often used as reference standards. The target compound’s benzyloxy and phenyl substituents may require additional safety profiling (e.g., genotoxicity studies) compared to simpler hydroxyquinolones .

Biological Activity

5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neurodegenerative diseases. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula: C25H17NO4
  • Molecular Weight: 395.407 g/mol
  • CAS Number: 62668-81-9

Research indicates that compounds similar to 5-(benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity:
    • Compounds within the pyranoquinoline class have shown significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
    • A notable study reported that pyrano[2,3-b]quinolin derivatives exhibited IC50 values in the low micromolar range against prostate cancer cell lines (PC3 and DU145) .
  • Neuroprotective Effects:
    • Similar compounds have been investigated for their neuroprotective properties, particularly against neurodegenerative diseases like Parkinson's disease. They are believed to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration .
    • The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for neurological disorders.

Biological Activity Data Table

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
MAO InhibitionCompetitive inhibition with IC50 = 0.062 µM
NeuroprotectionProtects neuronal cells from oxidative stress
CytotoxicityDose-dependent decrease in cell viability

Case Studies

  • Anticancer Study:
    In a study evaluating the cytotoxic effects of pyranoquinoline derivatives on prostate cancer cells, it was found that treatment with these compounds resulted in significant cell death. The mechanism involved the activation of apoptotic pathways and was confirmed through flow cytometry analysis .
  • Neuroprotective Study:
    A series of benzyloxy-substituted compounds were synthesized and tested for MAO-B inhibitory activity. One compound demonstrated a strong inhibitory effect with an IC50 value lower than that of established MAO-B inhibitors like rasagiline, indicating its potential for treating Parkinson’s disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one, and how do reaction conditions influence yield?

  • Methodology : Cyclization reactions using acetic anhydride and pyridine (as catalysts) are effective for constructing the pyrano-quinolinone scaffold. For example, analogous compounds like 2-oxo-4-phenylpyrano[2,3-b]quinoxaline were synthesized via cyclization of benzoylquinoxalinone derivatives under similar conditions . Optimization of temperature (80–120°C) and stoichiometry (1:3 molar ratio of substrate to acetic anhydride) is critical to minimize side products. Yield discrepancies (e.g., 60–85%) may arise from competing esterification or oxidation side reactions, necessitating TLC monitoring .

Q. How can structural characterization of this compound be systematically performed?

  • Methodology : Use a multi-technique approach:

  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the lactone ring, hydroxyl O-H stretch at ~3200 cm⁻¹) .
  • NMR : Assign protons on the benzyloxy group (δ 4.8–5.2 ppm for OCH₂Ph) and aromatic protons (δ 6.5–8.0 ppm for phenyl/quinolinone rings) .
  • X-ray crystallography : Resolve spatial arrangement of substituents, particularly steric interactions between the phenyl and benzyloxy groups .

Q. What solubility and stability profiles are critical for handling this compound in aqueous vs. organic solvents?

  • Methodology : Test solubility in DMSO (high solubility for biological assays) and dichloromethane (for synthetic steps). Stability studies in buffered solutions (pH 4–9) should monitor degradation via HPLC-UV at 254 nm. For example, related quinolinones show hydrolytic instability at pH > 8 due to lactone ring opening .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the pyrano-quinolinone core in nucleophilic or electrophilic reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich (quinolinone oxygen) and electron-deficient (pyrano ring) sites. Compare with experimental reactivity, such as regioselective benzylation at the 5-hydroxy position .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this scaffold?

  • Methodology : Conduct a meta-analysis of published protocols (e.g., varying catalysts, solvents). For instance, pyridine-free conditions (using DMAP) may reduce side reactions but lower cyclization efficiency. Reproduce key studies under controlled humidity/temperature and validate purity via LC-MS .

Q. How can impurity profiles be controlled during large-scale synthesis?

  • Methodology : Implement orthogonal HPLC methods (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to detect and quantify byproducts like de-benzylated intermediates or dimerized species. Set thresholds for total impurities (<0.4% per ICH guidelines) .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodology : Adopt a randomized block design with split-plot variables (e.g., soil type, microbial activity) to assess biodegradation. Use LC-MS/MS to track degradation products and QSAR models to predict ecotoxicity .

Q. How does the stereoelectronic effect of the benzyloxy group influence biological activity in structure-activity relationship (SAR) studies?

  • Methodology : Synthesize analogs with substituents varying in electron-donating/withdrawing capacity (e.g., -OCH₃, -NO₂). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with Hammett constants or frontier molecular orbitals (HOMO/LUMO gaps) .

Methodological Notes

  • Quality Control : Cross-validate spectral data with NIST Chemistry WebBook references for analogous compounds .
  • Contradictions : Address discrepancies in melting points or reactivity by standardizing solvent purity and crystallization methods .
  • Theoretical Frameworks : Link mechanistic studies to conceptual frameworks in heterocyclic chemistry (e.g., Baldwin’s rules for cyclization) .

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